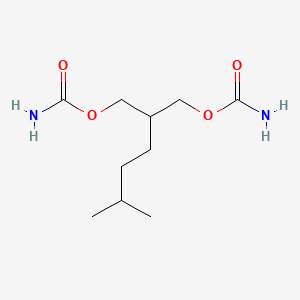
1,3-Propanediol, 2-isopentyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-isopentyl-, dicarbamate: is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-isopentyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-isopentyl-1,3-propanediol with a suitable carbamate precursor . Another method involves the controlled action of phosgene on 2-isopentyl-1,3-propanediol to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation in standard reactors capable of sustaining high pressures. The final reaction involves the conversion of the intermediate dichlorocarbonate derivative to the dicarbamate using anhydrous ammonia or aqueous ammonium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propanediol, 2-isopentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-isopentyl-, dicarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-isopentyl-, dicarbamate involves its interaction with molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. Additionally, it may interact with voltage-gated ion channels, such as sodium (Na+) and potassium (K+) channels, influencing their activity .
Comparación Con Compuestos Similares
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: A carbamylated derivative of propanediol used as an anxiolytic and sedative.
Carisbamate: An anticonvulsant with a similar mechanism of action.
Uniqueness: 1,3-Propanediol, 2-isopentyl-, dicarbamate is unique due to its specific molecular structure and its ability to modulate both GABA receptors and ion channels. This dual mechanism of action distinguishes it from other similar compounds, which may primarily target only one type of receptor or channel .
Propiedades
Número CAS |
25462-26-4 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-5-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)3-4-8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
Clave InChI |
DOJDFJNRVHUVFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)
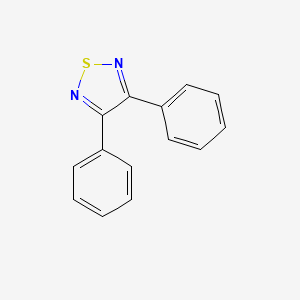
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
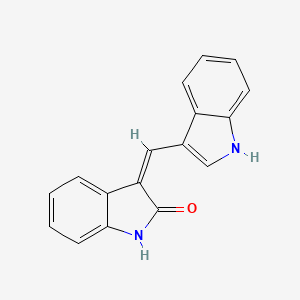

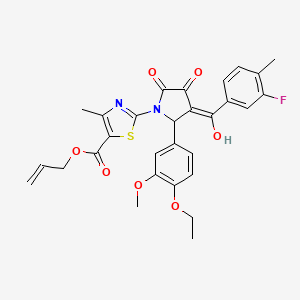

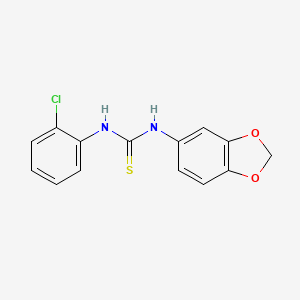
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)


![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

